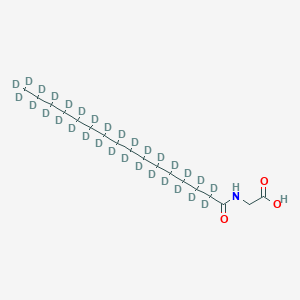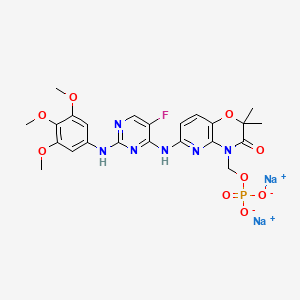
Adenosine receptor antagonist 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine receptor antagonist 1 is a compound that inhibits the action of adenosine at its receptor sites. Adenosine is a purine nucleoside that plays a crucial role in various physiological processes, including energy transfer, signal transduction, and regulation of blood flow. Adenosine receptors are G protein-coupled receptors and are classified into four subtypes: A1, A2A, A2B, and A3. This compound specifically targets the A1 subtype, which is involved in processes such as cardiac function, neurotransmission, and renal function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of adenosine receptor antagonist 1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route includes the use of 1,2,4-triazole derivatives, which are known for their potent binding affinity and antagonistic activity for A1 receptors . The reaction conditions often involve the use of solvents like dichloromethane and reagents such as potassium carbonate under controlled temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The purification of the compound is achieved through techniques like column chromatography and recrystallization to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Adenosine receptor antagonist 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in dimethylformamide.
Major Products: The major products formed from these reactions include various substituted triazole derivatives, which retain the antagonistic activity towards A1 receptors .
Scientific Research Applications
Adenosine receptor antagonist 1 has a wide range of scientific research applications:
Mechanism of Action
Adenosine receptor antagonist 1 exerts its effects by binding to the A1 adenosine receptor and preventing the activation of the receptor by adenosine. This inhibition leads to a decrease in the downstream signaling pathways, such as the inhibition of adenylate cyclase, which reduces the production of cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels affects various cellular processes, including neurotransmitter release, heart rate, and renal function .
Comparison with Similar Compounds
Caffeine: A natural xanthine derivative that acts as a non-selective adenosine receptor antagonist.
Theophylline: Another xanthine derivative used in the treatment of respiratory diseases.
Theobromine: Found in cocoa, it has similar but milder effects compared to caffeine.
Uniqueness: Adenosine receptor antagonist 1 is unique in its high selectivity and potency for the A1 adenosine receptor, making it a valuable tool in both research and therapeutic applications. Unlike non-selective antagonists like caffeine, this compound provides targeted inhibition, reducing the likelihood of side effects associated with non-specific binding .
Properties
Molecular Formula |
C22H15ClFN7O |
|---|---|
Molecular Weight |
447.9 g/mol |
IUPAC Name |
5-[5-amino-2-[(3-chloro-5-fluoropyridin-2-yl)methyl]-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-8-yl]-1H-pyridin-2-one |
InChI |
InChI=1S/C22H15ClFN7O/c23-15-8-14(24)11-26-16(15)9-17-28-21-19(13-6-7-18(32)27-10-13)20(12-4-2-1-3-5-12)29-22(25)31(21)30-17/h1-8,10-11H,9H2,(H2,25,29)(H,27,32) |
InChI Key |
PDXSPZPOZMTADI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=NC(=NN3C(=N2)N)CC4=C(C=C(C=N4)F)Cl)C5=CNC(=O)C=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5,21-dichloro-13-[2-(diethylamino)ethyl]-3-[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione](/img/structure/B12425232.png)
![(2S,4S)-N-[2-[[2-[[2-[[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]acetyl]amino]acetyl]amino]acetyl]amino]ethyl]-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxamide](/img/structure/B12425239.png)
![4-[[(3R,5S)-4-[(4-hydroxycyclohexyl)methylamino]-1-adamantyl]methylamino]-2-[(2-methylsulfanylpyridin-3-yl)methylamino]pyrimidine-5-carbonitrile](/img/structure/B12425242.png)

![[(2R,3S,4S,5R,6S)-6-[[(1R,2S,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B12425252.png)


![2-[(4S,10S,16S,22S)-4-(4-aminobutyl)-16-benzyl-18-(2-cyclopropylacetyl)-12-[2-(3,5-dimethoxyphenyl)acetyl]-10,22-bis(2-methylpropyl)-6-(2-naphthalen-2-ylacetyl)-2,8,14,20,25-pentaoxo-28-thia-3,6,9,12,15,18,21,24-octazabicyclo[28.2.2]tetratriaconta-1(32),30,33-trien-24-yl]acetamide](/img/structure/B12425258.png)

